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Mozavaptan

Cat. No.: B001181
CAS No.: 137975-06-5
M. Wt: 427.5 g/mol
InChI Key: WRNXUQJJCIZICJ-UHFFFAOYSA-N
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Description

Role of AVP in Circulatory and Water Homeostasis

Arginine Vasopressin is a key hormone in the regulation of both the circulatory system and the body's water balance. nih.govcvphysiology.com Its primary functions include managing extracellular fluid volume by controlling water reabsorption in the kidneys and acting as a vasoconstrictor. cvphysiology.com

Regulation of Water Balance and Serum Osmolality

AVP is the principal endocrine regulator of whole-body fluid homeostasis, maintaining plasma osmolality within a very narrow range. nih.gov The secretion of AVP is highly sensitive to changes in the osmolality of body fluids. nih.gov Osmoreceptors in the hypothalamus detect increases in serum osmolality, which stimulates the release of AVP from the posterior pituitary. nih.govresearchgate.net

Once in circulation, AVP travels to the kidneys, where it primarily acts on the collecting ducts. youtube.com It increases the permeability of these ducts to water, leading to increased water reabsorption back into the bloodstream. wikipedia.orgyoutube.com This process results in more concentrated urine and a decrease in urine volume, thereby conserving body water and helping to return serum osmolality to its normal range. wikipedia.orgyoutube.com This antidiuretic effect is a cornerstone of AVP's role in water balance. cvphysiology.com States of hypernatremia (high sodium concentration) or hypovolemia (low blood volume) are potent stimuli for AVP release to conserve water. nih.govnih.gov

Influence on Blood Pressure

In addition to its antidiuretic function, AVP has a significant impact on the cardiovascular system. nih.gov At high concentrations, AVP acts as a powerful vasoconstrictor by binding to receptors on vascular smooth muscle cells. wikipedia.orgcvphysiology.com This vasoconstriction increases peripheral vascular resistance, which in turn elevates arterial blood pressure. wikipedia.orgmedicinenet.com

The release of AVP can be stimulated by a decrease in blood volume or blood pressure, as detected by baroreceptors in the atria, carotid sinus, and aortic arch. researchgate.netyoutube.com During conditions such as severe hypovolemic shock, the release of AVP is very high, and it contributes significantly to the compensatory increase in systemic vascular resistance to maintain blood pressure. cvphysiology.com Studies have shown a correlation between plasma AVP levels and blood pressure, with hypertensive individuals often exhibiting higher levels of AVP compared to normotensive individuals. nih.govportlandpress.com Hypoxia can also stimulate the release of AVP, potentially contributing to hypertension in certain cardiovascular and respiratory diseases. explorationpub.com

AVP Receptor Subtypes and their Distribution

The diverse physiological effects of Arginine Vasopressin are mediated by three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2. wikipedia.orgyoutube.com These receptors differ in their location, function, and the signaling mechanisms they activate. wikipedia.org

Vasopressin V1a Receptors (V1aR): Vascular and Cardiac Remodeling Effects

Vasopressin V1a receptors (V1aR) are widely distributed throughout the body. They are found in high densities on vascular smooth muscle cells, where their activation leads to vasoconstriction through an increase in intracellular calcium. wikipedia.orgresearchgate.net V1aRs are also located in the heart, liver, platelets, and brain. wikipedia.orgnih.gov

In the cardiovascular system, chronic stimulation of V1aR can contribute to pathological changes. nih.gov On vascular smooth muscle cells, V1aR activation increases vascular resistance, which elevates the afterload on the heart. nih.gov Direct stimulation of V1aRs on cardiomyocytes can lead to cardiac hypertrophy and remodeling. nih.govresearchgate.net Research indicates that signaling through V1aR can contribute to weaker myocardial contractions and the development of heart failure. researchgate.net

Vasopressin V1b Receptors (V1bR): Pituitary Function

Vasopressin V1b receptors (V1bR), also known as V3 receptors, are predominantly expressed in the anterior pituitary gland, specifically on corticotroph cells. nih.govnih.govnih.gov Their primary function is to mediate the stimulatory effect of vasopressin on the release of adrenocorticotropic hormone (ACTH). jci.orgnih.gov

The release of ACTH is a crucial component of the body's stress response, as it stimulates the adrenal cortex to produce glucocorticoids like cortisol. oup.com Studies have demonstrated that the V1b receptor plays a critical role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, not only under stressful conditions but also in maintaining basal levels of ACTH and corticosterone. nih.govnih.gov V1b receptors are also found in other tissues, including the brain, pancreas, and adrenal glands, though their functions in these areas are less understood. nih.gov

Vasopressin V2 Receptors (V2R): Renal Collecting Ducts and Water Reabsorption

Vasopressin V2 receptors (V2R) are primarily located in the kidneys, specifically on the basolateral membrane of the principal cells lining the distal convoluted tubules and collecting ducts. wikipedia.orgnih.govnih.gov The main role of the V2R is to regulate body water homeostasis by controlling the reabsorption of water from the urine. nih.gov

When AVP binds to the V2R, it activates a signaling cascade involving the Gs protein and adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). nih.govyoutube.com This, in turn, activates protein kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels. nih.govnih.gov The phosphorylated AQP2 channels are then translocated from intracellular vesicles to the apical membrane of the collecting duct cells. nih.govyoutube.com This insertion of AQP2 channels makes the membrane permeable to water, allowing for its reabsorption from the filtrate back into the circulation, driven by an osmotic gradient. nih.govyoutube.com This mechanism is essential for concentrating urine and conserving water. nih.gov

Table of AVP Receptor Subtypes

Receptor Subtype Primary Location(s) Primary Function(s) Signaling Pathway
V1aR Vascular smooth muscle, heart, liver, platelets, brain wikipedia.orgnih.gov Vasoconstriction, cardiac remodeling, glycogenolysis, platelet aggregation wikipedia.orgnih.govresearchgate.net Gq/11 protein, Phospholipase C, intracellular Ca2+ mobilization jci.orgnih.gov
V1bR (V3R) Anterior pituitary (corticotrophs), brain, pancreas nih.govnih.govnih.gov ACTH release, regulation of HPA axis jci.orgnih.gov Gq/11 protein, Phospholipase C, intracellular Ca2+ mobilization nih.gov

| V2R | Renal collecting ducts, vascular endothelium wikipedia.orgnih.govnih.gov | Water reabsorption (antidiuresis) nih.govnih.gov | Gs protein, Adenylyl cyclase, cAMP production nih.govyoutube.com |

Table of Mentioned Compounds

Compound Name
Arginine Vasopressin (AVP)
Mozavaptan
Adrenocorticotropic hormone (ACTH)
Cortisol
Corticosterone
Aquaporin-2 (AQP2)
cyclic AMP (cAMP)
Aquaporin-2 (AQP2) Channel Insertion and Regulation

The antidiuretic effect of AVP is mediated exclusively through the V2 receptors in the kidneys. youtube.com The process is a key example of regulated protein trafficking. When AVP binds to the V2 receptor on the surface of a collecting duct cell, it triggers a signaling cascade. youtube.comwikipedia.org This pathway involves the activation of the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). youtube.comnih.gov

The increase in intracellular cAMP activates Protein Kinase A (PKA). youtube.com PKA then phosphorylates specific proteins, leading to the trafficking and fusion of intracellular vesicles containing the water channel protein, Aquaporin-2 (AQP2), with the apical plasma membrane of the cell. youtube.comwikipedia.orgenbp.org The insertion of these AQP2 channels dramatically increases the permeability of the membrane to water. nih.govexlibrisgroup.comnih.gov This allows for the reabsorption of solute-free water from the tubular fluid back into the bloodstream, resulting in more concentrated urine and the conservation of body water. youtube.comwikipedia.org This regulation occurs over the short term (minutes) via trafficking and over the long term (days) through increased AQP2 gene expression. wikipedia.org

Pathophysiological Role of AVP Dysregulation

Dysregulation of AVP secretion or action can lead to significant disturbances in water and sodium balance. When the normal osmotic control of AVP is disrupted, it can result in either excessive water loss (as in diabetes insipidus) or excessive water retention. nih.gov The latter is characteristic of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), a primary cause of hyponatremia. oup.comdroracle.ai

Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

SIADH is defined by the continued, non-physiological secretion or action of AVP despite normal or increased plasma volume and normal or low plasma osmolality. medscape.comwikipedia.orgnih.gov This inappropriate water retention leads to impaired water excretion. medscape.comyoutube.com The key features of SIADH are dilutional hyponatremia (low blood sodium) with corresponding hypo-osmolality, in a euvolemic state (normal body fluid volume), and an inappropriately concentrated urine (urine osmolality >100 mOsm/kg). droracle.aimedscape.com It is crucial to understand that the hyponatremia in SIADH results from an excess of water, not a deficiency of sodium. medscape.com

One of the most recognized causes of SIADH is the ectopic production of AVP by malignant tumors. samsca.comnumberanalytics.com Small-cell lung carcinoma (SCLC) is the malignancy most frequently associated with this phenomenon, accounting for a significant percentage of SIADH cases. nih.govnih.govwikipedia.org It is estimated that up to 15% of patients with SCLC exhibit SIADH. nih.gov In these instances, the tumor cells themselves synthesize and secrete AVP, leading to persistently high levels of the hormone independent of normal physiological controls. samsca.comyoutube.comecancer.org Other cancers, though less common, that can cause ectopic ADH production include head and neck cancers, extrapulmonary small cell carcinomas, and olfactory neuroblastomas. nih.govnih.gov

In a substantial number of elderly patients, SIADH occurs without a clear, identifiable underlying cause; this is termed idiopathic SIADH. nih.govclinician.com Aging itself appears to be a risk factor, potentially due to an age-related impairment in water excretory capacity and a higher sensitivity to osmotic stimuli. nih.gov Studies have shown that a significant percentage of SIADH cases in older adults are classified as idiopathic. clinician.com While the hyponatremia in these cases is often modest, these individuals may be at a higher risk of developing more severe, symptomatic hyponatremia during illnesses. nih.gov

A wide range of conditions and substances can lead to SIADH by either stimulating AVP release from the pituitary or potentiating its action at the kidney. medscape.comwikipedia.org

Central Nervous System (CNS) Pathology : Various CNS disturbances can disrupt the normal regulation of the hypothalamus and pituitary, causing inappropriate AVP secretion. nih.gov These include strokes, hemorrhages, infections (like meningitis and encephalitis), trauma, and acute psychosis. medscape.comnumberanalytics.comnih.govnih.gov

Pulmonary Pathology : Non-malignant lung diseases are also a well-documented cause of SIADH. samsca.com Pneumonia (viral, bacterial, or tuberculous) is a common trigger, although the exact mechanism is not fully understood. nih.govclevelandclinic.orgyoutube.com Other conditions like asthma and cystic fibrosis have also been implicated. nih.gov

Medications : A diverse array of medications can induce SIADH and subsequent hyponatremia. nih.gov Drug-induced SIADH is a common clinical issue, particularly in the elderly. nih.gov The classes of drugs most frequently implicated are summarized in the table below. medscape.comnih.gov

Medication ClassExamples
AntidepressantsCitalopram, Escitalopram, Fluoxetine, Venlafaxine, Amitriptyline
AnticonvulsantsCarbamazepine, Valproate, Phenytoin
AntipsychoticsRisperidone, Haloperidol, Quetiapine
Cytotoxic AgentsVincristine, Cyclophosphamide, Cisplatin, Ifosfamide
Pain MedicationsDuloxetine, Pregabalin, Tramadol, Opiates
OtherNon-steroidal anti-inflammatory drugs (NSAIDs), Thiazide diuretics, Chlorpropamide

Hyponatremia

Hyponatremia, a serum sodium concentration below 135 mEq/L, is the most common electrolyte disorder and the hallmark of SIADH. youtube.comoup.commedscape.com In the context of SIADH, it is a state of dilutional hyponatremia. medscape.com The continuous, unregulated AVP activity causes excessive water reabsorption by the kidneys. droracle.ai This retained water expands the extracellular fluid volume and dilutes the serum sodium concentration. medscape.comwikipedia.org

In response to this volume expansion, the body activates natriuretic mechanisms, including the release of natriuretic peptides, which promote sodium excretion in the urine. medscape.comracgp.org.au This loss of sodium further contributes to the hyponatremia and helps maintain a state of euvolemia (or near-normal volume) rather than hypervolemia (volume overload). racgp.org.au The clinical manifestations of hyponatremia are primarily neurologic, resulting from the osmotic shift of water into brain cells, which can cause cerebral edema. wikipedia.orgnih.gov Symptoms depend on the severity and acuity of the sodium drop and can range from nausea and malaise to confusion, seizures, and coma in severe cases. youtube.comnih.gov

Dilutional Hyponatremia

Dilutional hyponatremia is a form of hyponatremia that occurs due to an excess of water in the body, which dilutes the concentration of sodium in the blood. medscape.comnumberanalytics.com This condition is often associated with the excessive secretion of vasopressin, which leads to inappropriate water retention by the kidneys. samsca.com The pathophysiology involves the kidneys being unable to excrete free water sufficiently to match intake, resulting in an imbalance where total body water is increased relative to the body's solutes. medscape.com

Hypervolemic and Euvolemic Hyponatremia

Hypotonic hyponatremia, a state of low serum sodium with low plasma osmolality, is classified based on the patient's volume status. medscape.comaafp.org

Hypervolemic Hyponatremia: This state is characterized by an increase in both total body sodium and a proportionally greater increase in total body water. medscape.comdroracle.ai This leads to a dilutional drop in serum sodium concentration and clinically evident edema or ascites. medscape.comsamsca.com Common causes include congestive heart failure, cirrhosis, and kidney disease. aafp.orgnih.gov The underlying issue is the kidney's inability to efficiently excrete water. aafp.org

Euvolemic Hyponatremia: In this condition, total body water is increased while the body's sodium content remains normal. medscape.comsamsca.com There are no clinical signs of volume expansion like significant edema. samsca.com The most common cause of euvolemic hyponatremia is the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), where AVP is released pathologically, leading to water retention. aafp.orgnih.gov

Hyponatremia in Congestive Heart Failure (CHF)

Hyponatremia is a frequent electrolyte abnormality in patients with congestive heart failure. nih.govnih.gov In CHF, a weakened heart muscle reduces cardiac output, which in turn decreases the "effective" circulatory blood volume. nih.govmdpi.com This state is sensed by baroreceptors, which triggers a non-osmotic release of AVP, even though the patient is often volume-overloaded. nih.govnih.govaustinpublishinggroup.com The elevated AVP levels act on the V2 receptors in the kidneys, causing increased water reabsorption and leading to volume expansion and dilutional hyponatremia. mdpi.comaustinpublishinggroup.comccjm.org The degree of hyponatremia is considered an important prognostic indicator in patients with CHF, associated with increased morbidity and mortality. nih.govaustinpublishinggroup.com

Hyponatremia in Cirrhosis

In patients with advanced liver cirrhosis, hyponatremia is a common complication. nih.govnih.gov The pathophysiology is complex, initiated by portal hypertension, which leads to significant splanchnic vasodilation (widening of blood vessels in the abdominal organs). nih.govresearchgate.net This vasodilation causes a reduction in the effective arterial blood volume, which, similar to CHF, triggers a non-osmotic release of AVP. nih.govmdedge.com The persistent secretion of AVP promotes renal water retention out of proportion to sodium, resulting in dilutional, hypervolemic hyponatremia. nih.govmdpi.com This electrolyte imbalance is a marker of advanced liver disease and is associated with increased disease severity and mortality. nih.govmdedge.com

Polycystic Kidney Disease (PKD)

Polycystic kidney disease (PKD) is a genetic disorder characterized by the development and growth of numerous cysts in the kidneys. nih.govphysiology.org Arginine vasopressin plays a significant role in the pathophysiology of this disease. frontiersin.org In PKD, the normal cellular signaling is disrupted, and AVP's action on V2 receptors in the kidney tubules leads to increased levels of intracellular cyclic AMP (cAMP). wikipedia.orgoup.com Elevated cAMP acts as a key driver of cyst growth by stimulating both the proliferation of the epithelial cells lining the cysts and fluid secretion into the cysts. frontiersin.orgwikipedia.orgoup.com Research in animal models has shown that blocking AVP's effect can slow cyst development, highlighting the hormone's role as a powerful modulator of cystogenesis. researchgate.net

Emergence of Vasopressin Receptor Antagonists (Vaptans)

The central role of AVP in conditions of water retention led to the development of a specific class of drugs known as vasopressin receptor antagonists, or "vaptans". nih.govnih.govduke.edu These agents are non-peptide molecules that competitively block vasopressin receptors. patsnap.comoup.com Vaptans that selectively target the V2 receptor, such as this compound, are of particular interest for treating hyponatremia. nih.govpatsnap.com

By inhibiting the binding of AVP to V2 receptors in the renal collecting ducts, these antagonists prevent the subsequent cascade that leads to water reabsorption. patsnap.comoup.com This blockade promotes the excretion of electrolyte-free water, a process termed "aquaresis," without significantly affecting the excretion of sodium and other electrolytes. patsnap.comnih.gov This mechanism makes vaptans a logical therapeutic approach for managing euvolemic and hypervolemic hyponatremia. nih.govnih.gov this compound was one of the non-peptide V2 receptor antagonists developed for this purpose. nih.govnih.gov

Table 2: Research Findings on this compound Receptor Selectivity

Compound Target Receptor Inhibitory Concentration (IC50) Selectivity Ratio (V1:V2)
This compound Vasopressin V2 Receptor 14 nM medchemexpress.comselleckchem.com ~1:85 medchemexpress.com
Vasopressin V1 Receptor 1.2 µM medchemexpress.comselleckchem.com

Data from in vitro studies on rat liver (V1) and kidney (V2) plasma membranes. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O2 B001181 Mozavaptan CAS No. 137975-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXUQJJCIZICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057641
Record name Mozavaptan
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Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137975-06-5
Record name Mozavaptan
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URL https://commonchemistry.cas.org/detail?cas_rn=137975-06-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mozavaptan [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mozavaptan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOZAVAPTAN
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Mozavaptan As a Vasopressin V2 Receptor Antagonist

Mechanism of Action

The therapeutic potential of mozavaptan stems from its precise interaction with the vasopressin receptor system, primarily targeting the V2 receptors. patsnap.compatsnap.com This targeted approach allows for a specific physiological response, which is central to its mechanism of action.

Selective V2 Receptor Blockade

This compound acts as a selective antagonist for the vasopressin V2 receptors. nih.govresearchgate.netwikipedia.org These receptors are predominantly located in the renal collecting ducts and play a crucial role in the body's water balance. patsnap.comwikipedia.org By selectively blocking these V2 receptors, this compound interferes with the normal physiological cascade that leads to water reabsorption. patsnap.comnih.govresearchgate.netwikipedia.org

Inhibition of AVP Binding to V2 Receptors

The primary function of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is to regulate the body's water retention by binding to V2 receptors. youtube.commedlineplus.govcancer.gov This binding initiates a signaling pathway that results in the insertion of aquaporin-2 water channels into the cell membranes of the collecting ducts, facilitating water reabsorption. patsnap.com this compound competitively inhibits the binding of AVP to these V2 receptors. patsnap.commedchemexpress.com This competitive antagonism prevents AVP from exerting its antidiuretic effect. selleckchem.commedchemexpress.com

Induction of Aquaretic Action (Free Water Excretion)

By preventing the AVP-mediated reabsorption of water in the kidneys, this compound promotes the excretion of free water, a process known as aquaresis. patsnap.comnih.govresearchgate.netwikipedia.orgdrugcentral.org This leads to an increase in urine output and a decrease in urine osmolality. medchemexpress.combertin-bioreagent.com This aquaretic effect is a direct consequence of the V2 receptor blockade. nih.govresearchgate.netwikipedia.org

A key feature of the aquaresis induced by this compound is the absence of significant loss of electrolytes such as sodium and potassium. patsnap.comnih.gov This is a crucial distinction from traditional diuretics, which often lead to electrolyte imbalances. nih.gov The selective action on water excretion without a major impact on electrolyte excretion is a hallmark of vasopressin V2 receptor antagonists. patsnap.comnih.gov

Selectivity Profile: V2 vs. V1 Receptors

This compound exhibits a high degree of selectivity for the V2 receptor over the V1a receptor. selleckchem.commedchemexpress.com The V1a receptors are primarily found on vascular smooth muscle cells and are involved in vasoconstriction. wikipedia.org Research indicates that this compound's affinity for the V2 receptor is significantly higher than for the V1 receptor. selleckchem.commedchemexpress.com

Table 1: In Vitro Selectivity of this compound

Receptor IC50 (nM) Source
V2 Receptor 14 selleckchem.commedchemexpress.com
V1 Receptor 1200 selleckchem.commedchemexpress.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data demonstrates a V2:V1 receptor selectivity ratio of approximately 85-fold, highlighting its targeted action. medchemexpress.com

Oral Bioavailability and Non-peptide Nature

This compound is a non-peptide molecule, which is a significant characteristic that allows it to be orally active. patsnap.comselleckchem.comadooq.com Unlike peptide-based drugs, which are often susceptible to degradation in the gastrointestinal tract, the non-peptide structure of this compound allows for effective absorption after oral administration. patsnap.comselleckchem.comadooq.com This oral bioavailability enhances its potential for clinical use in managing conditions where long-term treatment is necessary. nih.govresearchgate.netnih.gov

Preclinical Research and Animal Models

In Vitro Studies

Laboratory-based studies have been crucial in defining the binding characteristics and cellular effects of Mozavaptan at the molecular level.

The binding properties of this compound to vasopressin receptors have been characterized using radioligand binding assays with tritiated arginine vasopressin ([3H]-AVP). In studies using rat plasma membranes, the equilibrium dissociation constant (Kd) for [3H]-AVP was determined to be 1.1 nM for the V1 receptor (liver) and 1.38 nM for the V2 receptor (kidney). medchemexpress.com

Saturation binding experiments are conducted by incubating receptor-containing membranes with increasing concentrations of [3H]-AVP. targetmol.com The analysis of this data, often visualized using a Scatchard plot, helps determine the receptor density (Bmax) and the ligand's binding affinity (Kd). When these experiments are performed in the presence of this compound, the analysis shows a change in the apparent affinity of [3H]-AVP. medchemexpress.comtargetmol.com Specifically, Scatchard plot analysis reveals that this compound increases the equilibrium dissociation constant (Kd) of [3H]-AVP without significantly altering the maximum binding capacity (Bmax). researchgate.net This pattern is a hallmark of a competitive antagonist, indicating that this compound and AVP compete for the same binding site on the receptor. researchgate.net

Table 1: [3H]-AVP Binding Affinity in Rat Plasma Membranes

Receptor Type Tissue Source Kd Value (nM)
V1 Receptor Liver 1.1 medchemexpress.com
V2 Receptor Kidney 1.38 medchemexpress.com

Competitive displacement assays are used to determine the affinity of an unlabeled compound, like this compound, by measuring its ability to displace a radiolabeled ligand from its receptor. nih.gov These assays have demonstrated that this compound is a potent and selective competitive antagonist of the vasopressin V2 receptor. medchemexpress.commedchemexpress.com It inhibits the binding of AVP to both V1 and V2 receptors in a competitive fashion. targetmol.comselleckchem.com

The inhibitory concentration (IC50) values for this compound are approximately 1.2 μM for the V1 receptor and 14 nM for the V2 receptor. targetmol.comselleckchem.comapexbt.com This indicates that this compound has a significantly higher affinity for the V2 receptor, with a selectivity ratio of about 85 to 100 times greater for the V2 receptor over the V1 receptor. medchemexpress.commedchemexpress.com

Table 2: Inhibitory Concentration (IC50) of this compound

Receptor Target IC50 Value
Vasopressin V1 Receptor 1.2 μM targetmol.comselleckchem.com
Vasopressin V2 Receptor 14 nM targetmol.comselleckchem.com

The vasopressin V2 receptor is a G-protein coupled receptor that, upon activation by AVP, stimulates adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net This second messenger is critical for mediating the antidiuretic effects of AVP in the kidneys. As a competitive V2 receptor antagonist, this compound blocks the binding of AVP to the receptor. Consequently, it inhibits the AVP-induced production of cellular cAMP in a concentration-dependent manner. researchgate.net This action prevents the downstream signaling cascade that would normally lead to water reabsorption.

In Vivo Studies

Animal models have been instrumental in confirming the aquaretic effects of this compound that were predicted by its in vitro profile.

To specifically demonstrate its V2 receptor antagonism in a living system, this compound was tested in water-loaded, alcohol-anesthetized rats. medchemexpress.commedchemexpress.com In this model, the administration of exogenous arginine vasopressin (AVP) typically causes a marked reduction in urine output (antidiuresis). Studies have shown that intravenous administration of this compound dose-dependently inhibits this antidiuretic action of AVP. medchemexpress.comselleckchem.com This provides direct in vivo evidence of its ability to block V2 receptor function.

Experiments in normal, hydrated conscious rats have been conducted to evaluate the effects of this compound under more physiological conditions. medchemexpress.commedchemexpress.com Following oral administration, this compound was observed to dose-dependently increase urine flow and concurrently decrease urine osmolality. medchemexpress.comtargetmol.commedchemexpress.com This diuretic effect, characterized by an increase in free-water clearance without a significant change in electrolyte excretion, is consistent with its mechanism as a selective V2 receptor antagonist. nih.govnih.gov

Pharmacodynamic Effects on Urine Flow and Osmolality

Preclinical studies in animal models have been instrumental in elucidating the pharmacodynamic profile of this compound, particularly its effects on renal water excretion. As a selective vasopressin V2 receptor antagonist, this compound's primary mechanism of action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the collecting ducts of the kidneys. This inhibition prevents the translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis.

In rat models, the administration of V2 receptor antagonists has been shown to induce a significant, dose-dependent increase in urine volume and a corresponding decrease in urine osmolality. doi.orgoup.com For instance, studies on related nonpeptide V2 receptor antagonists like OPC-31260 and OPC-41061 (tolvaptan) in rats demonstrated a marked aquaretic effect. doi.orgresearchgate.net Specifically, OPC-41061 was shown to dose-dependently decrease urine osmolality in Nagase analbuminemic rats (NAR), a model with altered plasma protein binding characteristics. fda.gov In contrast, diuretics like furosemide (B1674285) did not produce a similar decrease in urine osmolality, highlighting the distinct aquaretic mechanism of V2 receptor antagonists. fda.gov

The following table summarizes the typical pharmacodynamic effects of V2 receptor antagonists on urine parameters in preclinical rat models.

ParameterEffect of V2 Receptor AntagonistMechanism
Urine Flow Dose-dependent increaseInhibition of water reabsorption in the collecting ducts. doi.orgoup.com
Urine Osmolality Dose-dependent decreaseIncreased excretion of solute-free water. doi.orgoup.com
Electrolyte-Free Water Clearance Marked elevationEnhanced excretion of water relative to electrolytes. researchgate.net

These findings from preclinical models underscore the potent aquaretic properties of this compound and similar V2 receptor antagonists, forming the basis for their investigation in conditions characterized by fluid retention.

Disease-Specific Animal Models

The efficacy of this compound has been evaluated in various rat models of heart failure, a condition often associated with fluid retention and elevated vasopressin levels.

The inferior vena cava (IVC) ligation model in rats is a well-established method for inducing fluid retention characteristic of certain stages of heart failure. Research has demonstrated that in a rat model of fluid retention created by IVC ligation, a peptide AVP V2 receptor antagonist was effective in reducing water retention. nih.gov Furthermore, a review on the topic explicitly mentions the use of this compound in this model, indicating its ability to counteract the water-retaining effects seen in this preclinical setting. nih.govmdpi.com

Ligation of the coronary arteries in rats is a common technique to induce myocardial infarction and subsequent heart failure. In this model, the resulting cardiac dysfunction often leads to neurohormonal activation, including the non-osmotic release of vasopressin, which contributes to fluid overload. Studies have shown that this compound, a non-peptide AVP V2 receptor antagonist, was able to suppress the expression of aquaporin-2 mRNA and reduce water retention in rats with heart failure induced by ligated coronary arteries. nih.govmdpi.com This suggests a beneficial effect of this compound in mitigating the pathological water retention associated with heart failure.

The table below presents a summary of the findings in these heart failure models.

Animal ModelKey FindingReference
Rat Model of Fluid Retention (Inferior Vena Cava Ligation) This compound reduces water retention. nih.govmdpi.com
Rat Model of Heart Failure (Ligated Coronary Arteries) This compound suppresses aquaporin-2 mRNA expression and water retention. nih.govmdpi.com

This compound has been investigated for its potential therapeutic role in polycystic kidney disease (PKD), a genetic disorder characterized by the formation and growth of numerous cysts in the kidneys. The rationale for its use stems from the understanding that vasopressin, via the V2 receptor and subsequent cyclic AMP (cAMP) signaling, promotes cyst cell proliferation and fluid secretion.

The congenital polycystic kidney (cpk) mouse is a non-orthologous model of autosomal recessive polycystic kidney disease (ARPKD). These mice exhibit rapid and massive cystic enlargement of the kidneys. nih.gov Research has shown that treatment with selective V2 receptor antagonists, including this compound, can inhibit the development of renal cysts in cpk mice. nih.gov This finding provides crucial preclinical evidence for the potential of this compound to slow the progression of PKD by targeting the underlying vasopressin-mediated signaling pathways. nih.gov

Animal ModelKey FindingReference
cpk Mice Treatment with this compound inhibits renal cyst development. nih.gov
Pkd1 Knock-out Mouse Models (ADPKD)

Pharmacokinetic Studies in Animal Models

Absorption from Gastrointestinal Tract

Pharmacokinetic studies have indicated that this compound is orally effective. selleckchem.com In normal conscious rats, oral administration of this compound resulted in a dose-dependent increase in urine flow and a decrease in urine osmolality. selleckchem.com This demonstrates that the compound is absorbed from the gastrointestinal tract to a degree sufficient to exert its pharmacological effects. selleckchem.com

Plasma Concentration-Time Profiles

Preclinical evaluation of this compound in animal models has been crucial in understanding its pharmacokinetic profile. A study conducted in rats provided significant insights into the plasma concentration-time course of the compound following oral administration. In this research, a single oral dose of 3 mg/kg of this compound was administered to Wistar rats. medchemexpress.com The analysis of plasma samples collected at various time points revealed a characteristic absorption, distribution, and elimination profile.

The study determined several key pharmacokinetic parameters that describe the behavior of this compound in the rats' circulatory system. Following oral administration, this compound reached a maximum plasma concentration (Cmax) of 536.45 ± 18.34 ng/mL. medchemexpress.com The time to reach this peak concentration (Tmax) was observed at 4.0 ± 0.18 hours, indicating the time required for the drug to be absorbed into the bloodstream and reach its highest concentration. medchemexpress.com

The elimination half-life (t1/2) of this compound, which represents the time it takes for the plasma concentration of the drug to reduce by half, was found to be 6.80 ± 0.25 hours. medchemexpress.com The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) was 5458.34 ± 145.65 ng.h/mL, and the area under the curve from time zero to infinity (AUC0-inf) was 6235.54 ± 188.54 ng.h/mL. medchemexpress.com These AUC values are critical measures of the total drug exposure over time.

Pharmacokinetic Parameters of this compound in Rats Following a Single 3 mg/kg Oral Dose

Parameter Value
Cmax 536.45 ± 18.34 ng/mL
Tmax 4.0 ± 0.18 h
t1/2 6.80 ± 0.25 h
AUC0-t 5458.34 ± 145.65 ng.h/mL
AUC0-inf 6235.54 ± 188.54 ng.h/mL

Data from a study in Wistar rats. medchemexpress.com

Bioanalytical Method Development (e.g., UPLC/MS-MS)

The accurate determination of this compound concentrations in biological matrices is fundamental for pharmacokinetic studies. A sensitive and validated bioanalytical method utilizing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS-MS) has been developed for the quantification of this compound in rat plasma. medchemexpress.comnih.gov This method has proven to be simple, rapid, and robust for preclinical research. medchemexpress.com

The chromatographic separation was achieved on an Acquity UPLC BEH™ C18 column. medchemexpress.comnih.gov The mobile phase consisted of a mixture of 10 mM ammonium (B1175870) acetate (B1210297) buffer and 0.1% formic acid in acetonitrile (B52724) (30:70 v/v), delivered at a flow rate of 0.3 ml/min. medchemexpress.comnih.gov For the mass spectrometric detection, multiple reaction monitoring (MRM) in positive ion mode was employed. The MRM transitions were set at m/z 428.16→119.03 for this compound and m/z 237.06→179.10 for the internal standard, carbamazepine. medchemexpress.comnih.gov

This UPLC/MS-MS method was fully validated in accordance with regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and stability. medchemexpress.com The successful application of this method in a pharmacokinetic study in rats underscores its suitability for quantifying this compound in preclinical sample analysis. medchemexpress.comnih.gov

UPLC/MS-MS Method Parameters for this compound Quantification

Parameter Details
Chromatography System Acquity UPLC
Column Acquity UPLC BEH™ C18
Mobile Phase 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v)
Flow Rate 0.3 ml/min
Mass Spectrometer Tandem mass spectrometer
Ionization Mode Positive Ion Electrospray
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 428.16→119.03
Internal Standard Carbamazepine
MRM Transition (IS) m/z 237.06→179.10

Based on a validated method for rat plasma. medchemexpress.comnih.gov

Use of Deuterium-Labeled Analogs (e.g., this compound-D6) in Research

Metabolic Pathways and Enzyme Involvement

Cytochrome P450 Enzyme System (e.g., CYP3A4, CYP2C19, CYP2D6)

The metabolism of many drugs is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. While specific studies on the metabolic pathways of this compound are limited in the public domain, the metabolism of a related and structurally similar vasopressin V2 receptor antagonist, tolvaptan (B1682983), is well-documented to be almost exclusively mediated by CYP3A4. nih.gov In vitro studies with tolvaptan have shown that CYP3A4 is the sole enzyme responsible for its metabolism. nih.gov This suggests that CYP3A4 could also play a significant role in the metabolism of this compound.

The involvement of other CYP isoforms such as CYP2C19 and CYP2D6 in the metabolism of this compound has not been specifically reported. These enzymes are known to be involved in the metabolism of a wide range of therapeutic agents. drugbank.comnih.govnih.gov For instance, CYP2D6 is involved in the metabolism of approximately 25% of commonly prescribed drugs, while CYP2C19 is important for the metabolism of drugs like proton pump inhibitors and some antidepressants. researchgate.netuniroma1.it Given the structural similarities between vaptans, it is plausible that multiple CYP enzymes could be involved in the biotransformation of this compound, however, without specific in vitro or in vivo data for this compound, the precise contribution of each enzyme remains to be elucidated.

Clinical Research and Therapeutic Applications

Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

Mozavaptan has been specifically studied for its efficacy in managing SIADH, a condition characterized by excessive release of antidiuretic hormone (ADH), leading to water retention and dilutional hyponatremia oup.com. The research has demonstrated its utility in correcting the electrolyte imbalances and associated symptoms of SIADH.

A significant area of clinical investigation for this compound has been in patients with ectopic ADH syndrome, where tumors outside the pituitary gland produce ADH, a common cause of SIADH in cancer patients oup.com. An open-label, multicenter clinical trial in Japan evaluated the effectiveness of this compound in 16 patients with ectopic ADH syndrome, the majority of whom had small cell lung carcinoma oup.comnih.gov. The study demonstrated a statistically significant improvement in serum sodium levels over a 7-day treatment period oup.comnih.govnih.gov.

The results indicated that this compound was effective in normalizing or significantly increasing serum sodium levels in a majority of the patients studied nih.gov. Of the 16 patients evaluated, eight achieved a normal serum sodium range, while four others had an increase of at least 6 mEq/L nih.gov.

Clinical Trial Results of this compound in Ectopic ADH Syndrome

Efficacy Outcome Result
Number of Patients 16
Patients with Normalized Serum Sodium 8
Patients with Serum Sodium Increase ≥6 mEq/L 4

The primary therapeutic effect of this compound in SIADH is the correction of hyponatremia through the promotion of free water excretion e-jcpp.org. In the aforementioned clinical trial, short-term treatment with this compound resulted in a significant increase in the mean serum sodium concentration from 122.8 ± 6.7 mEq/L at baseline to 133.3 ± 8.3 mEq/L after seven days of treatment oup.comnih.govnih.gov. This increase was observed as early as 24 hours after the first administration nih.gov.

Concurrent with the rise in serum sodium levels, there was a notable improvement in symptoms associated with hyponatremia nih.govnih.gov. In the clinical trial, seven out of eight patients who presented with symptoms such as anorexia, nausea/vomiting, headache, and central nervous system symptoms at baseline experienced improvement or complete resolution of these symptoms nih.gov.

Effect of this compound on Serum Sodium Concentration

Time Point Mean Serum Sodium (mEq/L) ± SD
Baseline 122.8 ± 6.7
24 hours after first dose 129.1 ± 5.7

Hyponatremia is a common complication in cancer patients, particularly those with small cell lung carcinoma, and can be a limiting factor in the administration of aggressive chemotherapy, especially with platinum-containing drugs oup.com. The correction of hyponatremia with this compound may play a crucial role in enabling these patients to receive their prescribed cancer treatments oup.comnih.govoup.com. By restoring normal serum sodium levels, this compound can help mitigate the risks associated with chemotherapy-induced fluid shifts and electrolyte imbalances, thereby allowing for the continuation of potentially life-extending cancer therapies nih.govresearchgate.net. The normalization of serum sodium has been identified as a positive prognostic factor for survival in some cancer patient populations researchgate.netnih.gov.

In recognition of its potential to treat a rare and serious condition, this compound was granted orphan drug status in Japan. It was approved in October 2006 for the treatment of hyponatremia caused by SIADH due to ADH-producing tumors oup.comnih.govoup.com. This designation is intended to encourage the development of drugs for rare diseases.

Heart Failure (HF)

The therapeutic potential of vasopressin V2-receptor antagonists, the class of drugs to which this compound belongs, has been explored in the context of heart failure nih.gov. In heart failure, elevated levels of vasopressin can contribute to fluid retention and hyponatremia mdpi.com. By blocking the V2 receptors in the kidneys, these antagonists promote aquaresis, the excretion of electrolyte-free water, which can help to alleviate congestion and correct hyponatremia nih.gove-jcpp.org.

While the theoretical benefits of V2-receptor antagonism in heart failure are established, and other drugs in this class, such as tolvaptan (B1682983), have undergone extensive clinical trials in this patient population, specific clinical trial data for this compound in heart failure is not widely available in the published literature nih.govmdpi.comnih.gov. The available research primarily focuses on the class effect of V2-receptor antagonists in heart failure nih.gov. These studies on other vaptans have shown effects on increasing urine output and raising serum sodium levels, though impacts on long-term morbidity and mortality have been varied e-jcpp.orgmdpi.com.

Comparison with Diuretics and Other Vaptans

This compound is part of a class of drugs known as vaptans, which are vasopressin receptor antagonists. They differ fundamentally from traditional diuretics like furosemide (B1674285).

Versus Diuretics: Loop diuretics (e.g., furosemide) inhibit sodium reabsorption in the loop of Henle, leading to both water and electrolyte (natriuresis) excretion. In contrast, selective V2-receptor antagonists like this compound cause aquaresis—the excretion of solute-free water—without significantly affecting sodium and potassium excretion nih.govnih.gov. This targeted removal of water can correct hyponatremia, whereas loop diuretics can sometimes worsen it. Studies comparing other vaptans, such as tolvaptan and conivaptan, with furosemide have shown that while both increase urine output, vaptans uniquely increase serum sodium levels nih.govnih.gov.

Versus Other Vaptans: this compound is a selective V2-receptor antagonist, similar to tolvaptan, lixivaptan (B1674903), and satavaptan nih.gov. This selectivity contrasts with a nonselective antagonist like conivaptan, which blocks both V1a (vascular) and V2 (renal) receptors nih.gov. The clinical implications are that selective V2 antagonists have a more targeted effect on water excretion with minimal direct impact on blood pressure through V1a receptor blockade.

Cirrhosis

Hyponatremia is a frequent and serious complication in patients with advanced cirrhosis and ascites, signaling severe hemodynamic derangement and predicting a poor prognosis ispub.com. The pathophysiology involves water retention driven by high levels of arginine vasopressin. Vaptans, including this compound, have been investigated as a targeted therapy for this condition ispub.com. By promoting electrolyte-free water excretion, these agents can increase serum sodium concentrations in patients with hypervolemic hyponatremia secondary to cirrhosis ispub.comdroracle.ai. Studies involving other vaptans have shown improvement in serum sodium levels in cirrhotic patients after just one day of therapy ispub.com.

Clinical Trial Design and Outcomes

Short-term clinical trials are crucial for establishing the initial efficacy of new therapeutic agents. While specific 7-day trial data for this compound is not detailed in the available literature, studies of other selective V2-receptor antagonists in similar patient populations provide a model for expected outcomes. For example, a multicenter cohort study involving cirrhotic patients with hyponatremia evaluated the effect of tolvaptan over a 7-day treatment period researchgate.netnih.gov. The results from that study demonstrated a significant improvement in serum sodium levels and a higher rate of normalization of sodium compared to placebo within the one-week timeframe researchgate.net. Furthermore, this short-term correction was associated with improved six-month survival rates for patients who responded to the therapy researchgate.netnih.gov. Such study designs highlight the potential for vaptans to achieve rapid and clinically meaningful aquaresis and correction of hyponatremia.

Table 2: Representative Short-Term (7-Day) Efficacy of a V2 Antagonist (Tolvaptan) in Cirrhosis with Hyponatremia This interactive table presents data from a study on Tolvaptan, illustrating the typical short-term efficacy for a selective V2-receptor antagonist in correcting hyponatremia in patients with cirrhosis.

Parameter Tolvaptan Group Placebo Group P-Value
Patients with Normalized Sodium 63.8% 36.2% < 0.05
6-Month Survival Rate 89.94% 68.97% < 0.05

Data derived from a study on Tolvaptan as a representative example of the drug class researchgate.net.

Long-Term Outcomes and Follow-up

Currently, detailed clinical data from long-term follow-up studies specifically evaluating the extended efficacy and outcomes of this compound treatment are not extensively available in the public domain. While the efficacy of the vaptan class of drugs in managing hyponatremia over short periods is recognized, their role in improving long-term morbidity and mortality has been an area of ongoing investigation for the entire class nih.gov. Further research is needed to establish the long-term clinical profile of this compound.

Open-Label Multicenter Clinical Trials

Information regarding specific open-label multicenter clinical trials for this compound is limited. The development and approval of this compound in Japan in October 2006 for hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH) from ADH-producing tumors suggest the completion of foundational clinical trials wikipedia.org. However, detailed results from subsequent large-scale, open-label multicenter studies are not readily accessible. Studies on similar agents in the same class, such as satavaptan, have utilized open-label treatment periods to demonstrate sustained efficacy in maintaining normal sodium levels nih.govresearchgate.net.

Pharmacodynamics in Human Subjects

The pharmacodynamic properties of this compound are centered on its function as a selective antagonist of the vasopressin V2 receptor, which leads to electrolyte-free water excretion, a process known as aquaresis nih.gov.

Onset and Duration of Aquaretic Action

Following oral administration, this compound demonstrates a relatively rapid onset of action. The aquaretic effect, characterized by an increase in free water excretion, generally begins within a few hours of ingestion patsnap.com. This rapid onset is linked to its prompt absorption from the gastrointestinal tract patsnap.com. While studies in animal models have confirmed a dose-dependent increase in urine flow and a decrease in urine osmolality, specific data detailing the peak effect and total duration of aquaretic action in human subjects are not extensively detailed in available research medchemexpress.com.

Relationship between Plasma Concentration and Urinary Excretion Rate

The direct quantitative relationship between the plasma concentration of this compound and the corresponding urinary excretion rate in humans has not been fully characterized in publicly available literature. For other vasopressin receptor antagonists like tolvaptan, it has been observed that as plasma concentrations of the drug increase, the duration of the elevated urine excretion rate is prolonged nih.gov. It is mechanistically plausible that this compound follows a similar principle, where higher plasma levels would correlate with a more sustained aquaretic effect. However, specific clinical studies are required to formally establish this relationship for this compound.

Pharmacokinetics in Human Subjects

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion within the body.

Absorption and Metabolism

This compound is formulated for oral administration and is characterized by its rapid absorption from the gastrointestinal tract patsnap.com. The metabolism of this compound is significantly influenced by the cytochrome P450 enzyme system. Specifically, the CYP3A4 enzyme pathway is a key determinant in its metabolic clearance. The plasma concentration of this compound can be altered by the concurrent use of substances that inhibit or induce CYP3A4.

Below is a table summarizing the known pharmacokinetic properties of this compound.

Pharmacokinetic ParameterFinding
Route of Administration Oral nih.govwikipedia.org
Absorption Rapidly absorbed from the gastrointestinal tract patsnap.com.
Metabolism Primarily metabolized via the Cytochrome P450 system, specifically the CYP3A4 enzyme patsnap.com.
Excretion Primarily eliminated through non-renal routes, with less than 1% of a similar vaptan (tolvaptan) being excreted unchanged in urine nih.gov.

Plasma Protein Binding

Impact of Drug-Drug Interactions on Exposure and Metabolism

The co-administration of this compound with other medications can significantly alter its exposure and metabolism, primarily through interactions with metabolic enzymes and drug transporters.

The cytochrome P450 (CYP) system, particularly the CYP3A4 isoenzyme, plays a crucial role in the metabolism of many drugs, including the vaptans. The oral formulation of this compound was discontinued in part due to multiple drug-drug interactions related to the inhibition of CYP3A4 in the intestine and liver.

Co-administration of vaptans with potent inhibitors of CYP3A4 can lead to a significant increase in their plasma concentrations. For example, when tolvaptan is administered with strong CYP3A4 inhibitors, its maximum concentration (Cmax) and area under the curve (AUC) can increase by approximately 3.5-fold and 5.4-fold, respectively. Conversely, co-administration with strong CYP3A4 inducers, such as rifampicin, can dramatically decrease plasma concentrations of vaptans. Studies with tolvaptan have shown that rifampicin can reduce its Cmax and AUC by about 85%. Given that this compound is also a substrate for CYP3A4, similar interactions are expected, necessitating caution when co-administered with drugs that strongly affect this enzyme.

Below is a table summarizing the expected impact of CYP3A4 modulators on this compound pharmacokinetics, extrapolated from data on similar vaptans.

Interacting Agent ClassExample AgentsExpected Effect on this compound Plasma Concentration
Potent CYP3A4 Inhibitors Ketoconazole (B1673606), Itraconazole, Ritonavir, ClarithromycinSignificant Increase
Moderate CYP3A4 Inhibitors Diltiazem, Verapamil, ErythromycinModerate Increase
Potent CYP3A4 Inducers Rifampin, Carbamazepine, Phenytoin, St. John's WortSignificant Decrease

This table is based on interaction profiles of other vaptans and represents expected interactions with this compound.

P-glycoprotein (P-gp) is an efflux transporter found in various tissues, including the intestines, and plays a role in limiting the absorption of many drugs. Drugs that are substrates for P-gp can have their absorption and disposition affected by P-gp inhibitors or inducers. While specific clinical studies on the interaction between this compound and P-gp substrates or inhibitors are limited, it is known that many drugs that are substrates for CYP3A4 are also substrates for P-gp. Therefore, there is a potential for drug-drug interactions involving this compound and P-gp modulators. Co-administration with P-gp inhibitors could potentially increase the bioavailability of this compound.

Caution is advised when this compound is used concurrently with diuretics and other medications that affect electrolyte levels. The primary therapeutic action of this compound is to increase free water excretion, which can lead to changes in serum sodium concentration. When combined with diuretics that also alter fluid and electrolyte balance, there is an increased risk of significant electrolyte disturbances. Clinical studies with tolvaptan have shown that while co-administration with furosemide or hydrochlorothiazide did not significantly alter the pharmacokinetic profiles of either drug, the pharmacodynamic effects on urine output and electrolyte excretion are additive. Therefore, close monitoring of serum electrolytes is crucial when this compound is used in conjunction with these medications.

Comparison of Pharmacokinetic Profiles with Other Vaptans

The vaptan class of drugs includes several agents with distinct pharmacokinetic profiles. A comparison of these profiles is essential for understanding their clinical application. While detailed human pharmacokinetic data for this compound is not as extensively published as for other vaptans, a general comparison can be made.

ParameterThis compoundTolvaptanConivaptanLixivaptanSatavaptan
Route of Administration OralOralIntravenousOralOral
Bioavailability (%) Data not available~40N/AData not availableData not available
Plasma Protein Binding (%) Data not available>98~99Data not availableData not available
Time to Peak Concentration (Tmax) (hours) Data not available2 - 4End of infusionData not availableData not available
Half-life (t½) (hours) Data not available~125 - 8Data not availableData not available
Metabolism Primarily CYP3A4Primarily CYP3A4Primarily CYP3A4Data not availableData not available

Pharmacokinetic parameters can vary based on patient populations and clinical settings.

Comparative Research with Other Vasopressin Receptor Antagonists

Comparison of Selectivity and Potency with other Vaptans

The therapeutic effects and potential side effects of vaptans are largely determined by their selectivity and potency for the different vasopressin receptor subtypes: V1a, V1b, and V2. V2 receptors, located in the renal collecting ducts, are the primary target for inducing aquaresis—the excretion of electrolyte-free water.

Mozavaptan is a selective vasopressin V2 receptor antagonist. nih.govwikipedia.org It demonstrates a significantly higher affinity for the V2 receptor compared to the V1a receptor. In vitro studies have shown that this compound has an IC50 of 14 nM for the V2 receptor and 1.2 μM for the V1a receptor, indicating an approximately 85-fold selectivity for the V2 receptor. medchemexpress.comselleckchem.com Another source suggests a V2:V1 receptor selectivity ratio of 25:1. selleckchem.com

Tolvaptan (B1682983) , another selective V2 receptor antagonist, exhibits a 29-fold greater selectivity for the V2 receptor over the V1a receptor. nih.govConivaptan , in contrast, is a non-selective antagonist with high affinity for both V1a and V2 receptors, although it has a 10-fold higher affinity for V2 receptors. nih.govLixivaptan (B1674903) and Satavaptan are also classified as selective V2 receptor antagonists. nih.govnih.gov

The varying degrees of selectivity among these agents influence their clinical applications and potential for off-target effects. The high selectivity of this compound and tolvaptan for the V2 receptor is intended to produce a pure aquaretic effect without the significant vascular effects associated with V1a receptor blockade. nih.govwikipedia.org

Table 1: Comparative Receptor Selectivity and Potency of Vaptans
CompoundReceptor Target(s)IC50 (V2 Receptor)IC50 (V1a Receptor)Selectivity (V2 vs. V1a)
This compound V2 >> V1a14 nM medchemexpress.comselleckchem.com1.2 µM medchemexpress.comselleckchem.com~85-fold medchemexpress.com or 25:1 selleckchem.com
Tolvaptan V2 > V1a--29-fold nih.gov
Conivaptan V1a and V2--Non-selective (10-fold higher affinity for V2) nih.gov
Lixivaptan V2 selective--V2-receptor specific nih.gov
Satavaptan V2 selective--V2 receptor antagonist nih.gov

Comparative Efficacy and Safety in Hyponatremia

Vaptans are a therapeutic option for euvolemic and hypervolemic hyponatremia, conditions often associated with the syndrome of inappropriate antidiuretic hormone (SIADH), heart failure, and cirrhosis. oup.comnih.gov

This compound has been approved in Japan for the treatment of hyponatremia in patients with SIADH due to ADH-producing tumors. wikipedia.org Clinical studies have demonstrated its efficacy in this specific patient population. A study involving 16 patients with ectopic ADH syndrome showed that this compound significantly increased serum sodium concentrations from a mean of 122.8 mEq/L to 133.3 mEq/L over a 7-day treatment period, with corresponding symptomatic improvement. oup.com

Meta-analyses of vaptans, including tolvaptan and satavaptan , have shown their effectiveness in increasing serum sodium levels in patients with hyponatremia from various causes, including SIADH. nih.govmdpi.com One meta-analysis found that vaptans significantly increased serum sodium concentration by a weighted mean difference of 4.77 mmol/L compared to control groups. nih.gov However, this efficacy comes with an increased risk of overly rapid correction of serum sodium, which necessitates careful monitoring. nih.govmdpi.com

Direct comparative trials between this compound and other vaptans in a broader hyponatremic population are limited. However, the available data suggest that selective V2 receptor antagonists are generally effective in correcting hyponatremia by promoting aquaresis. oup.comnih.gov

Table 2: Comparative Efficacy of Vaptans in Hyponatremia (vs. Placebo/Control)
VaptanStudy PopulationKey Efficacy FindingReference(s)
This compound Ectopic ADH SyndromeSignificant increase in serum sodium oup.com
Tolvaptan Hyponatremia (various etiologies)Significant increase in serum sodium nih.gov
Conivaptan Euvolemic/Hypervolemic HyponatremiaSignificant increase in serum sodium researchgate.net
Lixivaptan Euvolemic/Hypervolemic HyponatremiaStatistically significant, modest increase in serum sodium nih.gov
Satavaptan Cirrhosis with HyponatremiaMore effective than placebo in improving serum sodium nih.gov

Comparative Outcomes in Heart Failure

The role of vaptans in the management of heart failure has been investigated, primarily focusing on their ability to manage fluid overload and hyponatremia, which are common in this patient population.

While This compound is indicated for hyponatremia which can be a comorbidity in heart failure, large-scale outcome trials specifically for heart failure are not as extensively reported as for other vaptans like tolvaptan. nih.gov The primary therapeutic rationale for vaptans in heart failure is to induce aquaresis, thereby reducing congestion without the electrolyte imbalances often associated with conventional diuretics. nih.govnih.gov

Tolvaptan has been more extensively studied in heart failure. Clinical trials have shown that tolvaptan can lead to reductions in body weight and edema, and normalization of serum sodium in hyponatremic patients with heart failure. nih.gov However, major clinical outcome trials with tolvaptan in heart failure have not demonstrated a significant reduction in long-term mortality or heart failure-related morbidity. nih.gov

Conivaptan , with its dual V1a/V2 receptor antagonism, offers a theoretical advantage in heart failure by not only promoting aquaresis but also potentially reducing systemic vascular resistance through V1a blockade. nih.gov However, its use is limited to intravenous administration in a hospital setting. nih.gov

Comparative Efficacy in Polycystic Kidney Disease

Autosomal dominant polycystic kidney disease (ADPKD) is a genetic disorder characterized by the progressive growth of renal cysts, leading to kidney failure. Vasopressin is implicated in cyst growth, making V2 receptor antagonists a logical therapeutic target.

There is limited specific data on the use of This compound in clinical trials for ADPKD. However, preclinical studies using a mouse model of ADPKD have explored the effects of V2 receptor antagonists, suggesting that early intervention may be beneficial. nih.gov

Tolvaptan is the most studied vaptan for ADPKD and is approved for the treatment of patients at risk of rapidly progressing disease. nih.gov Large clinical trials have demonstrated that tolvaptan can slow the increase in total kidney volume and the decline in renal function in patients with ADPKD. nih.govfrontiersin.org

Other vaptans like lixivaptan have also been investigated for ADPKD. A study in a rat model of PKD showed that lixivaptan reduced kidney cystic burden and preserved renal function. nih.gov A network meta-analysis of pharmacological treatments for ADPKD concluded that tolvaptan was effective in preserving kidney function and inhibiting total kidney volume growth compared to placebo. frontiersin.org

Pharmacokinetic and Pharmacodynamic Similarities and Differences

The pharmacokinetic and pharmacodynamic properties of vaptans, including their absorption, metabolism, and duration of action, are critical to their clinical use and potential for drug-drug interactions.

Receptor Residence Time and Target Occupancy

Detailed comparative data on the receptor residence time and target occupancy for all the listed vaptans is not extensively available in the public domain. However, the competitive nature of their binding to vasopressin receptors is a common feature. medchemexpress.comselleckchem.com The duration of their aquaretic effect is influenced by their pharmacokinetic half-life and the concentration of the drug at the receptor site. For instance, tolvaptan has a half-life of approximately 12 hours, allowing for once-daily dosing. nih.gov The sustained receptor occupancy is crucial for the continuous aquaretic effect needed in chronic conditions like ADPKD.

Metabolic Profiles and Drug-Drug Interaction Potential

A significant consideration for the clinical use of vaptans is their metabolism and potential for drug-drug interactions. Most vaptans, including This compound and tolvaptan , are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. oup.comnih.gov

This shared metabolic pathway leads to a high potential for drug-drug interactions. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole (B1673606), clarithromycin) can significantly increase the plasma concentrations of these vaptans, potentially leading to an enhanced pharmacodynamic effect and increased risk of adverse events. nih.govnih.gov Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin) can decrease their plasma concentrations and reduce their efficacy. nih.gov

Conivaptan is also a substrate and an inhibitor of CYP3A4, which contributes to its significant drug-drug interaction profile and has limited its development as an oral agent. nih.govdrugbank.com Tolvaptan is considered a sensitive CYP3A4 substrate but does not appear to have significant inhibitory activity on this enzyme. nih.gov

Table 3: Comparative Metabolic and Drug Interaction Profiles of Vaptans
CompoundPrimary Metabolic PathwayKnown Drug InteractionsReference(s)
This compound CYP3A4Interacts with CYP3A4 inhibitors and inducers oup.com
Tolvaptan CYP3A4Interacts with strong CYP3A4 inhibitors and inducers; P-glycoprotein substrate nih.govnih.govnih.gov
Conivaptan CYP3A4 (also an inhibitor)Interacts with potent CYP3A4 inhibitors and substrates nih.govdrugbank.com
Lixivaptan ---
Satavaptan ---

Adverse Events and Safety Considerations in Research Contexts

Common Adverse Events Observed in Clinical Studies

In clinical research, Mozavaptan has been associated with a range of adverse events, primarily linked to its aquaretic mechanism of action. An open-label, multicenter clinical trial involving 16 patients with ectopic Antidiuretic Hormone (ADH) syndrome provided specific data on its safety profile. oup.comnih.gov

The most frequently reported adverse event in this study was dry mouth. oup.comoup.com Out of 16 patients, a total of 35 adverse events were noted, though none were classified as serious. oup.com Adverse drug reactions were observed in six patients and included symptoms such as thirst, polyuria, malaise, and various electrolyte and biochemical changes. oup.comoup.compatsnap.com

Table 1: Adverse Drug Reactions in a this compound Clinical Trial

Adverse Drug ReactionNumber of Patients (n=16)
Dry Mouth5
Increased Blood Potassium2
Malaise1
Increased AST1
Increased ALT1
Decreased Blood Calcium1
Increased Blood Lactate Dehydrogenase1
Increased Blood Urea1
Decreased Appetite1
Nocturia1
Data sourced from a clinical trial on patients with ectopic ADH syndrome. oup.com

Serious Adverse Events and Monitoring Strategies

While the primary clinical trial for this compound in patients with ectopic ADH syndrome did not report any serious adverse events, the broader class of vasopressin receptor antagonists, or "vaptans," carries risks for more severe complications, particularly with long-term use. oup.comoup.com A significant concern is the potential for drug-induced liver injury. dovepress.com For instance, studies on Tolvaptan (B1682983), another vaptan, in patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) have revealed a risk of serious and potentially fatal liver injury. samsca.comnih.gov

Another major serious adverse event associated with this class of drugs is osmotic demyelination syndrome. This can occur if hyponatremia is corrected too rapidly (e.g., an increase in serum sodium of more than 12 mEq/L in 24 hours). samsca.com The condition can lead to severe neurological consequences, including dysarthria, spastic quadriparesis, seizures, coma, and death. samsca.com

Given these risks, stringent monitoring strategies are essential in research settings:

Liver Function Monitoring : For vaptans used long-term, such as in ADPKD studies, frequent monitoring of liver function tests is a critical strategy to prevent severe liver injury. dovepress.comoup.com

Serum Sodium Monitoring : Therapy with vaptans should be initiated in a hospital setting where serum sodium levels can be monitored closely to prevent overly rapid correction. samsca.com

Contraindications in Research Populations

In a research context, this compound and other vaptans are contraindicated in certain patient populations to mitigate the risk of serious harm. patsnap.com

Key contraindications include:

Anuria : Patients who cannot produce urine will not benefit from the aquaretic effects of the drug and are not suitable candidates for research studies. patsnap.comsamsca.com

Severe Renal Impairment : Efficacy may be reduced in patients with significant renal dysfunction. patsnap.comnih.gov

Hypersensitivity : Patients with a known hypersensitivity to this compound or any of its components should be excluded. patsnap.comsamsca.com

Inability to Perceive or Respond to Thirst : This is a critical contraindication, as an appropriate thirst response is necessary to prevent severe dehydration and hypernatremia. samsca.com

Hypovolemic Hyponatremia : Vaptans can worsen dehydration and hypotension in patients who are volume depleted. samsca.comnih.gov

Concomitant Use of Strong CYP3A Inhibitors : Co-administration with potent inhibitors of the CYP3A enzyme system can significantly increase plasma concentrations of the vaptan, elevating the risk of toxicity. patsnap.comsamsca.com

Underlying Liver Disease : In light of the risk of liver injury, use in patients with pre-existing liver conditions like cirrhosis should be avoided as their ability to recover from potential drug-induced liver injury may be compromised. samsca.com

Risk of Electrolyte Imbalances (e.g., Hypernatremia)

The primary mechanism of this compound, promoting free water excretion, inherently carries the risk of causing electrolyte imbalances, most notably hypernatremia (abnormally high serum sodium levels). patsnap.com If water loss is not matched by adequate fluid intake, serum sodium can rise to dangerous levels. patsnap.comnih.gov

A meta-analysis of randomized controlled trials on vaptans demonstrated a significantly higher risk of developing hypernatremia compared to placebo (3.8% vs. 1.0%). nih.gov The analysis also found that the risk of overly rapid correction of serum sodium was higher in patients receiving vaptans (4.4% vs. 1.4%). nih.gov In a clinical study of this compound, other electrolyte disturbances were also noted, including instances of increased blood potassium and decreased blood calcium. oup.com

Potential for Organ Impairment (e.g., Kidney Function, Liver Injury)

The potential for this compound to cause dehydration and electrolyte disturbances necessitates diligent monitoring of serum electrolytes and renal function throughout the research period. patsnap.com Clinical trial protocols for this compound have included the measurement of serum electrolytes (sodium, potassium, chloride), serum osmolality, and indicators of kidney function such as blood urea. oup.comoup.com Adverse events reported in these trials included increased blood urea, highlighting the drug's impact on renal parameters. oup.com Regular monitoring is crucial to detect and manage potential complications like hypernatremia and dehydration, which can in turn affect kidney function. patsnap.com

While this compound itself has not been extensively studied in long-term trials for Autosomal Dominant Polycystic Kidney Disease (ADPKD), the vaptan class of drugs, particularly Tolvaptan, has been associated with a risk of idiosyncratic drug-induced liver injury in this specific patient population. nih.govoup.com This risk has warranted a black box warning and stringent monitoring protocols. oup.com

Key findings from pivotal Tolvaptan trials (TEMPO and REPRISE) in ADPKD patients include:

Increased Liver Enzyme Elevations : A higher percentage of patients treated with Tolvaptan experienced significant elevations in alanine (B10760859) aminotransferase (ALT) to over three times the upper limit of normal compared to those on placebo (e.g., 4.4% vs. 1.0% in the TEMPO 3:4 trial). dovepress.comnih.gov

Timeline of Injury : The onset of liver injury typically occurred between 3 and 18 months after the initiation of therapy. dovepress.comnih.govnih.gov

Reversibility : The liver enzyme elevations were generally reversible, returning to normal or near-normal levels within 1 to 4 months after discontinuing the drug. nih.govnih.gov

Serious Injury : Although infrequent, cases meeting the criteria for Hy's Law (indicative of severe, potentially fatal drug-induced liver injury) and instances of liver failure requiring transplantation have been reported in post-marketing experience with Tolvaptan in ADPKD. dovepress.comsamsca.comnih.gov

These findings have led to risk mitigation strategies in research and clinical practice, mandating monthly monitoring of liver chemistry for the first 18 months of treatment and every three months thereafter. oup.com While the this compound trial noted single instances of increased AST and ALT, they were not classified as serious adverse events. oup.comoup.com

Table 2: Incidence of ALT Elevation >3x ULN in Tolvaptan ADPKD Trials

Clinical TrialTolvaptan GroupPlacebo Group
TEMPO 3:4 4.4% (40 of 957)1.0% (5 of 484)
REPRISE 5.6% (38 of 681)1.2% (8 of 685)
Data from pivotal clinical trials of Tolvaptan in patients with ADPKD. nih.gov

Drug-Drug Interaction Management in Research

The management of drug-drug interactions is a critical component of clinical research involving the investigational compound this compound. As with many pharmaceutical agents, the potential for interactions with co-administered medications necessitates careful consideration to ensure participant safety and the integrity of research data. The primary mechanism governing these interactions for this compound involves its metabolism by the cytochrome P450 (CYP) enzyme system.

Detailed Research Findings

Research into the pharmacokinetics of this compound has identified it as a substrate for the CYP3A4 isoenzyme. patsnap.com This metabolic pathway is a common route for the biotransformation of numerous drugs, creating a potential for competitive inhibition or induction when this compound is administered concurrently with other agents that are also metabolized by, inhibit, or induce CYP3A4.

Interaction with CYP3A4 Inhibitors:

Interaction with CYP3A4 Inducers:

Conversely, the co-administration of this compound with strong inducers of CYP3A4 can be anticipated to have the opposite effect. patsnap.com Potent CYP3A4 inducers, such as the antibiotic rifampin, are known to increase the metabolic activity of this enzyme, which would likely lead to a more rapid clearance of this compound from the body. patsnap.com This increased metabolism would result in lower plasma concentrations and a reduced AUC, potentially diminishing the therapeutic or pharmacological effect of this compound under investigation. As with inhibitors, specific quantitative data from this compound-focused clinical trials are limited. However, the known impact of rifampin on other CYP3A4 substrates underscores the importance of managing this potential interaction in a research context. mdpi.comnih.gov

Other Potential Interactions:

Beyond the well-defined CYP3A4-mediated interactions, consideration should also be given to other potential drug-drug interactions in a research setting. Co-administration of this compound with other medications that can affect renal function or electrolyte balance, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or diuretics, may require additional monitoring to avoid confounding the interpretation of this compound's effects. patsnap.com

Data Table: Predicted Drug-Drug Interactions with this compound in a Research Context

Interacting Drug Class Example Agents Predicted Effect on this compound Pharmacokinetics Clinical Management Considerations in Research
Strong CYP3A4 Inhibitors Ketoconazole (B1673606), Itraconazole, Clarithromycin, RitonavirIncreased plasma concentration and exposure (AUC)Avoid co-administration where possible. If unavoidable, implement intensive safety and pharmacokinetic monitoring.
Moderate CYP3A4 Inhibitors Diltiazem, VerapamilPotential for increased plasma concentration and exposure (AUC)Use with caution. Monitor for potential concentration-related adverse events.
Strong CYP3A4 Inducers Rifampin, Carbamazepine, PhenytoinDecreased plasma concentration and exposure (AUC)Avoid co-administration to prevent sub-optimal exposure and ensure efficacy can be accurately assessed.
Drugs Affecting Renal Function Nonsteroidal Anti-inflammatory Drugs (NSAIDs)Potential for altered renal clearance and electrolyte balanceMonitor renal function and electrolytes closely to differentiate between the effects of this compound and the interacting drug.
Diuretics Thiazides, Loop DiureticsPotential for additive or synergistic effects on serum sodium and fluid balanceCareful monitoring of hydration status and serum electrolytes is essential.

Future Directions and Emerging Research Avenues

Optimizing Dosing Strategies and Regimens

The approved dosage of Mozavaptan in Japan is a standard 30 mg once daily. ncats.io While effective, a one-size-fits-all approach may not be optimal for all patients. Future research must focus on optimizing dosing strategies to enhance safety and efficacy across diverse patient populations.

Research in this area should explore:

Population-Specific Dosing: The standard dose may need adjustment in special populations, such as the elderly or those with renal impairment, who may have altered drug pharmacokinetics or increased sensitivity. numberanalytics.com

Severity-Adjusted Regimens: Investigating whether the dose of this compound should be tailored based on the severity of hyponatremia or the underlying clinical condition.

Low-Dose and Flexible Dosing: Recent studies with Tolvaptan (B1682983) suggest that lower starting doses may reduce the risk of sodium overcorrection. nih.gov Similar research is warranted for this compound to determine if lower or more flexible dosing regimens can maintain efficacy while minimizing risks. nih.gov

Titration Protocols: Developing clear, evidence-based protocols for dose titration to achieve the desired clinical response safely. drugs.com The goal is to use the lowest effective dose that maintains a clinically acceptable outcome. drugs.com

Research AreaObjectiveRationalePotential Impact
Population-Specific Dosing (e.g., Elderly)Determine optimal dose for specific demographic or patient groups.Pharmacokinetics and sensitivity can vary with age and comorbidities. numberanalytics.comImproved safety and tolerability.
Severity-Adjusted RegimensTailor dose to the degree of hyponatremia or underlying disease.A fixed dose may be insufficient for severe cases or excessive for mild ones.Enhanced efficacy and reduced risk of adverse effects.
Low-Dose StrategiesEvaluate the efficacy and safety of doses lower than the standard 30 mg.To minimize the risk of overly rapid sodium correction, a key concern with vaptans. nih.govImproved safety profile, particularly during initiation of therapy.

Combination Therapies (e.g., with Somatostatin (B550006) Analogues in ADPKD)

A promising avenue of research for vasopressin V2 receptor antagonists is their use in combination with other therapeutic agents to achieve synergistic or additive effects. This is particularly relevant in Autosomal Dominant Polycystic Kidney Disease (ADPKD), where the V2 receptor antagonist Tolvaptan is already an established therapy. nih.govresearchgate.net

The rationale for combining a V2 receptor antagonist with a somatostatin analogue (e.g., Octreotide, Pasireotide) in ADPKD is based on their complementary mechanisms. Both drug classes inhibit adenylyl cyclase activity and reduce intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are key drivers of cyst formation and growth. nih.govukidney.comclinicaltrials.gov

Preclinical and Clinical Evidence (Tolvaptan): Studies in mouse models of ADPKD have shown that the combination of Tolvaptan and the somatostatin analogue Pasireotide synergistically reduces cyst progression. ukidney.com Pilot clinical trials have also suggested that adding Octreotide-LAR to Tolvaptan therapy can enhance the reduction in kidney volume growth and may lessen the aquaretic side effects of Tolvaptan. nih.govclinicaltrials.gov

Given that this compound shares the same V2 receptor antagonist mechanism as Tolvaptan, exploring its potential in combination therapies for ADPKD is a logical and important future direction. Such research would need to establish whether the benefits seen with Tolvaptan combinations extend to this compound and to define its role in this complex disease.

Exploration of Novel Therapeutic Targets

While this compound is approved for hyponatremia secondary to SIADH, its mechanism of action suggests potential utility in other clinical conditions characterized by fluid retention or dysregulated vasopressin activity. medchemexpress.com Future research should explore these novel therapeutic applications.

Potential areas for investigation include:

Heart Failure: Arginine vasopressin (AVP) contributes to the pathophysiology of heart failure, and vasopressin receptor antagonists have been investigated for their potential to improve outcomes in these patients. nih.govnih.gov Further studies are needed to clarify the specific role this compound could play, particularly in patients with decompensated heart failure and hyponatremia.

Polycystic Kidney Disease (PKD): Based on the proven efficacy of Tolvaptan in slowing the progression of ADPKD, investigating this compound for this indication is a clear research priority. nih.gov

Other Fluid-Retaining States: Conditions such as cirrhosis with ascites involve elevated AVP levels, making them plausible targets for this compound therapy. nephros.gr

Central Nervous System (CNS) Disorders: Some research has pointed to the role of the vasopressin V1a receptor in psychiatric disorders. nih.gov Although this compound is highly selective for the V2 receptor, it does possess some V1a receptor antagonist activity, raising speculative questions about its potential for centrally-mediated effects that warrant basic research. medchemexpress.combenthamdirect.com

Long-term Safety and Efficacy Studies in Specific Patient Populations

This compound's approval in Japan was based on studies demonstrating its short-term effectiveness. ncats.io However, comprehensive data on its long-term safety and efficacy are limited. As a condition of its approval, this compound was subject to post-marketing surveillance (PMS) in Japan to collect real-world data. nih.gov

Future research must build upon this with structured, long-term studies focusing on:

Chronic SIADH: Evaluating the sustained effectiveness and safety of this compound in patients requiring continuous, long-term treatment for chronic SIADH.

Specific Etiologies: Assessing outcomes in distinct patient populations, such as those with hyponatremia due to malignancy versus neurological causes.

Elderly Patients: This demographic is particularly vulnerable to both hyponatremia and the potential side effects of its treatment, making dedicated long-term studies essential.

Comparison to Other Vaptans: Head-to-head trials comparing the long-term profiles of this compound with other vaptans like Tolvaptan would be invaluable for guiding clinical choice. nih.gov

The experience with other drugs, which often require PMS to gather sufficient data in the local population, underscores the importance of this research avenue for this compound. astrazenecaclinicaltrials.comnih.gov

Mechanistic Insights into Receptor Binding Kinetics and Ligand-Receptor Interaction Dynamics

Beyond clinical trials, a deeper understanding of how this compound interacts with the vasopressin V2 receptor at a molecular level is crucial for rational drug design. Recent research has shifted focus from simple binding affinity to the more dynamic concept of binding kinetics , particularly the drug-target residence time . nih.gov

A key study directly compared the binding kinetics of this compound and another V2 antagonist, Lixivaptan (B1674903). The findings revealed that this compound has a shorter receptor residence time. nih.gov This kinetic property is significant because it influences the duration of the drug's effect at the cellular level. Lixivaptan, with its longer residence time, demonstrated a more sustained and wash-resistant inhibition of cAMP production compared to this compound. nih.gov

Future research in this domain should aim to:

Elucidate Structural Basis of Kinetics: Use techniques like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies to understand the specific molecular interactions that determine this compound's association and dissociation rates from the V2 receptor. nih.gov

Correlate Kinetics with In Vivo Effects: Investigate how differences in receptor residence time between this compound and other vaptans translate to differences in in vivo efficacy and duration of action.

Kinetic-Guided Drug Design: Apply these mechanistic insights to design next-generation V2 receptor antagonists with tailored kinetic profiles (e.g., longer or shorter residence times) optimized for specific clinical applications. nih.gov

V2 Receptor AntagonistReceptor Residence TimeFunctional ImplicationReference
This compoundShorterLess sustained target occupancy and more readily reversible inhibition. nih.gov
LixivaptanLongerSustained target occupancy and insurmountable, wash-resistant inhibition. nih.gov

Development of Novel Bioanalytical Methods and Internal Standards for Research

Robust and reliable bioanalytical methods are the bedrock of pharmaceutical research, essential for pharmacokinetic studies, drug metabolism investigations, and clinical trial sample analysis. While methods for quantifying this compound in biological matrices like plasma were developed for its regulatory approval, there is always a need for continued innovation.

Future directions in the bioanalysis of this compound include:

Enhanced Sensitivity and Specificity: Developing ultra-sensitive assays, likely using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify very low concentrations of this compound and its metabolites. This is crucial for detailed pharmacokinetic profiling. nih.gov

Novel Sample Matrices: Creating validated methods for measuring the compound in alternative matrices such as urine or saliva, which could offer advantages for non-invasive monitoring.

Development of Stable Isotope-Labeled Internal Standards: The gold standard in quantitative bioanalysis is the use of a stable isotope-labeled (SIL) internal standard (e.g., containing deuterium (B1214612) or carbon-13). Developing a SIL version of this compound would significantly improve the accuracy and precision of its quantification by correcting for variations in sample processing and instrument response. nih.gov

High-Throughput Methods: Designing rapid and automated methods to efficiently process large numbers of samples from extensive clinical trials or pharmacoepidemiology studies.

The development of such advanced analytical tools is a critical enabling step for many of the other research avenues described, from optimizing dosing to exploring new therapeutic targets.

Q & A

Basic: What are the primary pharmacological targets of Mozavaptan, and how are they validated experimentally?

Answer:
this compound is a non-peptide vasopressin V2 receptor antagonist with an IC50 of 14 nM, validated via competitive binding assays using radiolabeled ligands (e.g., [³H]-AVP) in cell lines expressing human V2 receptors. Researchers should:

  • Use HEK293 or CHO-K1 cells transfected with V2 receptors for in vitro studies.
  • Perform saturation and displacement assays to calculate binding affinity (Kd/Ki).
  • Confirm functional antagonism via cAMP inhibition assays, as V2 receptor activation increases intracellular cAMP .
    Key Data:
Assay TypeThis compound IC50Reference
V2 Receptor Binding14 nM

Advanced: How can researchers reconcile discrepancies in this compound’s efficacy across experimental conditions (e.g., CR_27 vs. CR_56)?

Answer:
Discrepancies in efficacy data (e.g., CR_27: -11.60 vs. CR_56: no data) may arise from variations in assay protocols, receptor density, or downstream signaling pathways. Methodological steps include:

  • Replicate studies under standardized conditions (e.g., pH, temperature, cell passage number).
  • Cross-validate using orthogonal assays (e.g., in vivo aquaretic models vs. in vitro cAMP assays).
  • Meta-analysis of historical data to identify confounding variables (e.g., batch-to-batch compound purity) .

    Example Data Contradiction:
DrugCR_27 EfficacyCR_56 EfficacyExperimental Result
This compound-11.60N/A9.42 [66]

Basic: What in vivo models are appropriate for assessing this compound’s aquaretic effects?

Answer:
Rodent models are standard:

  • Conscious rats : Measure urine output and osmolality after oral administration.
  • Water-loaded rats : Administer 20 mL/kg distilled water, then track urine volume over 4–6 hours.
  • Hyponatremia models : Induce low serum sodium via desmopressin, then evaluate this compound’s normalization capacity .

Advanced: What lead optimization strategies were employed to develop this compound-derived V2 antagonists (e.g., Tolvaptan)?

Answer:
Key steps from this compound (OPC-31260) to Tolvaptan (OPC-41061):

  • Structural modifications : Introduce a benzazepine core and chlorine substituents to enhance V2 selectivity.
  • SAR studies : Optimize logP values to balance bioavailability and receptor affinity.
  • In vivo profiling : Compare aquaretic effects in rats and dogs to refine pharmacokinetics (e.g., t½, AUC) .

Basic: How should researchers design dose-response studies for this compound?

Answer:

  • In vitro : Use 8–10 concentration points (e.g., 1 nM–100 µM) to generate sigmoidal curves.
  • In vivo : Administer 0.1–10 mg/kg orally, with urine collection intervals (1, 2, 4, 8 hours).
  • Statistical analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50/ED50 .

Advanced: What methodological considerations apply to this compound’s inclusion in anti-doping research?

Answer:
As a prohibited vaptan (WADA 2024), studies must:

  • Validate detection methods : Use LC-MS/MS to distinguish this compound from metabolites.
  • Assess masking potential : Test interactions with plasma expanders (e.g., dextran) in simulated urine.
  • Reference regulatory thresholds : Compare urinary concentrations against WADA’s minimum required performance levels (MRPL) .

Basic: What assays quantify this compound’s selectivity over related receptors (e.g., V1a, V1b)?

Answer:

  • Radioligand competition assays : Test this compound against [³H]-AVP in cells expressing V1a/V1b/V2 receptors.
  • Functional assays : Measure intracellular calcium (V1a) vs. cAMP (V2) to confirm selectivity.
  • Key metric : Calculate selectivity ratios (e.g., V1a IC50 / V2 IC50) to prioritize candidates .

Advanced: How can computational modeling guide this compound’s SAR studies?

Answer:

  • Docking simulations : Use V2 receptor crystal structures (PDB: 4NGG) to predict binding poses.
  • QSAR models : Corinate substituent hydrophobicity (π) with in vivo efficacy.
  • ADMET prediction : Prioritize analogs with improved solubility (e.g., LogS > -4) and reduced CYP3A4 inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.